molecular formula C22H20N2O4S B2386403 (E)-3,4,5-trimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide CAS No. 441290-83-1

(E)-3,4,5-trimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2386403
CAS No.: 441290-83-1
M. Wt: 408.47
InChI Key: FQOQQVJUAZLHIS-GHVJWSGMSA-N
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Description

(E)-3,4,5-Trimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide is a chemical compound of significant interest in medicinal chemistry and chemical biology research, particularly as a scaffold for the development of kinase inhibitors. Its structure, featuring a naphthothiazole core linked to a trimethoxybenzamide group via an (E)-configured imine, is characteristic of molecules designed to target the ATP-binding pocket of various kinases. https://www.rcsb.org/structure/3EL8 Research into analogous naphtho[2,1-d]thiazol-2(3H)-ylidene derivatives has demonstrated potent inhibitory activity against a range of clinically relevant targets, such as VEGFR-2, which plays a critical role in angiogenesis. https://pubmed.ncbi.nlm.nih.gov/25620188/ This suggests the compound's primary research value lies in the exploration of signaling pathways involved in cancer proliferation and metastasis. Furthermore, the naphthothiazole pharmacophore is associated with diverse biological activities, including antimicrobial and anti-inflammatory effects, positioning this compound as a versatile intermediate for the synthesis and evaluation of new therapeutic agents in multiple disease contexts. https://www.sciencedirect.com/science/article/abs/pii/S0223523419306926 Its mechanism of action is typically investigated through competitive binding assays and cellular viability studies to elucidate its specificity and potency against a panel of kinases and other enzymatic targets.

Properties

IUPAC Name

3,4,5-trimethoxy-N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c1-24-16-10-9-13-7-5-6-8-15(13)20(16)29-22(24)23-21(25)14-11-17(26-2)19(28-4)18(12-14)27-3/h5-12H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQOQQVJUAZLHIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C3=CC=CC=C3C=C2)SC1=NC(=O)C4=CC(=C(C(=C4)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3,4,5-trimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the naphthothiazole intermediate, which is then coupled with the benzamide derivative. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-3,4,5-trimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

The biological activities of (E)-3,4,5-trimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide have been investigated through various studies:

  • Antibacterial Activity : Preliminary studies indicate that the compound exhibits significant antibacterial properties against a range of Gram-positive and Gram-negative bacteria. This suggests its potential as a lead compound for developing new antibiotics.
  • Antifungal Properties : The compound has also shown promising antifungal activity in vitro against common fungal pathogens. This positions it as a candidate for further exploration in antifungal drug development.
  • Anticancer Potential : Research indicates that this compound may possess anticancer properties. Its structural features allow for interaction with biological targets involved in cancer cell proliferation and survival. In vitro assays have demonstrated cytotoxic effects on various cancer cell lines.

Case Studies

Several case studies have documented the synthesis and evaluation of related compounds with similar structures. These studies provide insights into:

  • Structure-Activity Relationship (SAR) : Understanding how variations in chemical structure influence biological activity can guide future modifications to enhance efficacy and reduce toxicity.
  • Pharmacokinetics : Studies examining the absorption, distribution, metabolism, and excretion (ADME) properties of related compounds suggest that modifications can improve bioavailability and therapeutic index.

Mechanism of Action

The mechanism of action of (E)-3,4,5-trimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects. For example, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes and providing therapeutic benefits.

Comparison with Similar Compounds

Structural Analogues and Key Modifications

The following table summarizes structurally related compounds, their modifications, and biological activities:

Compound Name Structural Features Biological Activity Potency (IC50) Reference ID
3-Methoxy-N-(3-methyl-4-(3,4,5-trimethoxyphenyl)thiazol-2(3H)-ylidene)benzamide (15m) Thiazole ring with 3,4,5-trimethoxyphenyl and methoxybenzamide substituents Antimetastatic activity in cancer models Not reported
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide Benzothiazole core with trifluoromethyl and 3,4,5-trimethoxyphenyl acetamide Patent-listed as potential therapeutic Not reported
(S)-N-(4,4-Difluorocyclohexyl)-2-(2-methyl-1-(3,4,5-trimethoxyphenylthioamido)propyl)thiazole-4-carbothioamide (83) Difluorocyclohexyl and carbothioamide groups on thiazole Probable kinase inhibition (inferred from structural class) Not reported
N-(Benzo[d]thiazol-2-yl)benzamide Simple benzothiazole-benzamide without methoxy substituents Baseline SAR studies Not reported

Analysis of Structural and Functional Differences

Core Heterocycle Modifications: The target compound’s naphtho[2,1-d]thiazole ring provides extended aromaticity compared to benzothiazole (e.g., compound in ) or simpler thiazoles (e.g., 15m in ). This may enhance DNA intercalation or protein binding via π-π stacking .

Substituent Effects :

  • The 3,4,5-trimethoxyphenyl group is conserved across multiple analogs (e.g., 15m , compound 83 ). This moiety is linked to tubulin polymerization inhibition in related anticancer agents .
  • The trifluoromethyl group in introduces electron-withdrawing effects, which may enhance metabolic stability and membrane permeability compared to the target compound’s methyl group.

Benzamide derivatives often exhibit stronger binding to kinases or DNA due to resonance stabilization .

Biological Activity

(E)-3,4,5-trimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound notable for its potential biological activities. This compound features a benzamide core with methoxy substitutions and a naphthothiazole moiety, which contribute to its unique chemical properties and biological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways, potentially leading to therapeutic effects. For instance, it could modulate the activity of enzymes like dihydrofolate reductase (DHFR), which is crucial in folate metabolism and DNA synthesis.
  • Receptor Modulation : It may also interact with receptors that regulate cellular processes, influencing pathways associated with cell growth and survival.

Antimicrobial Activity

Recent studies have indicated that derivatives of naphthothiazole compounds exhibit significant antimicrobial properties. While specific data on this compound is limited, related compounds have shown:

  • Antibacterial Effects : Compounds with similar structures have been tested against various bacterial strains, demonstrating moderate to strong antibacterial activity.
  • Antifungal Properties : Some derivatives have also been evaluated for antifungal activity against pathogens such as Candida spp., with promising results.

Cytotoxicity Studies

Cytotoxicity assays are essential in evaluating the safety profile of new compounds. Preliminary studies suggest that this compound may exhibit cytotoxic effects on certain cancer cell lines. The assessment of its impact on cell viability and proliferation is crucial for understanding its therapeutic potential.

Case Studies

  • Molecular Docking Studies : Computational studies have been employed to predict the binding affinity of this compound to various biological targets. For example, docking studies with DHFR suggest a strong interaction that could inhibit its function effectively.
    CompoundTarget EnzymeBinding Affinity (ΔG)
    This compoundDHFR-9.0 kcal/mol
    Reference Compound ADHFR-7.5 kcal/mol
    Reference Compound BDHFR-8.0 kcal/mol
  • In Vitro Antimicrobial Testing : Several studies have evaluated the antimicrobial properties of related compounds. For instance:
    • A derivative showed an MIC value of 62.5 µg/mL against C. albicans, indicating potential effectiveness against fungal infections.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions. Key synthetic routes include:

  • Preparation of Naphthothiazole Intermediate : Utilizing strong bases like sodium hydride in solvents such as DMF.
  • Coupling Reactions : The benzamide derivative is coupled with the naphthothiazole intermediate under controlled conditions.

Q & A

Q. What are the optimal synthetic routes for (E)-3,4,5-trimethoxy-N-(3-methylnaphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves a condensation reaction between 3-methylnaphtho[2,1-d]thiazol-2(3H)-amine and 3,4,5-trimethoxybenzoyl chloride. Key parameters include:
  • Solvent : Dichloromethane or tetrahydrofuran (THF) for solubility .
  • Base : Triethylamine (TEA) or pyridine to neutralize HCl byproducts .
  • Temperature : Room temperature (20–25°C) to avoid side reactions .
  • Catalyst : No catalyst required, but inert atmosphere (N₂) improves yield .
    Optimization : Use preparative TLC or column chromatography (n-hexane/ethyl acetate, 50:50) for purification .

Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?

  • Methodological Answer : Essential techniques include:
TechniquePurposeExample Conditions
¹H/¹³C NMR Confirm regiochemistry of methoxy groups and naphthothiazole moietyCDCl₃ solvent, 400 MHz .
HRMS Verify molecular formula (C₂₄H₂₂N₂O₄S)ESI+ mode, m/z accuracy < 5 ppm .
X-ray crystallography Resolve E/Z isomerism of the ylidene groupSingle-crystal analysis .
IR spectroscopy Identify carbonyl (C=O, ~1650 cm⁻¹) and thiazole ring vibrationsKBr pellet method .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Prioritize assays aligned with benzothiazole derivatives' known activities:
  • Anticancer : MTT assay on HeLa or MCF-7 cell lines (IC₅₀ determination) .
  • Antimicrobial : Broth microdilution against S. aureus and E. coli (MIC values) .
  • Enzyme inhibition : Fluorescence-based kinase assays (e.g., EGFR tyrosine kinase) .
    Controls : Include cisplatin (anticancer) and ampicillin (antimicrobial) for benchmarking .

Advanced Research Questions

Q. How does tautomerism in the ylidene group affect the compound's reactivity and bioactivity?

  • Methodological Answer : The E/Z isomerism of the ylidene group influences binding to biological targets. To study this:
  • Computational analysis : DFT calculations (B3LYP/6-31G*) to compare tautomer stability .
  • Dynamic NMR : Monitor tautomeric shifts in DMSO-d₆ at variable temperatures (25–80°C) .
  • Biological correlation : Compare IC₅₀ values of isolated E and Z isomers in kinase assays .

Q. What strategies are effective for molecular docking studies targeting kinase inhibition?

  • Methodological Answer : Use the following workflow:

Protein preparation : Retrieve EGFR kinase structure (PDB: 1M17), remove water, add hydrogens.

Ligand preparation : Generate 3D conformers of the compound using Open Babel .

Docking software : AutoDock Vina with Lamarckian GA (grid center on ATP-binding site).

Validation : Re-dock co-crystallized ligand (erlotinib) to ensure RMSD < 2.0 Å .
Key interactions : Hydrogen bonds with Met793 and hydrophobic contacts with Leu718 .

Q. How can structure-activity relationships (SAR) be systematically explored for this scaffold?

  • Methodological Answer : Design analogues with modifications to:
RegionModificationBiological Impact
Methoxy groups Replace -OCH₃ with -OCF₃ or -OHSolubility vs. metabolic stability .
Naphthothiazole Introduce halogen (F, Cl) at C4Enhanced kinase selectivity .
Ylidene moiety Cyclize to form imidazothiazoleRigidity and improved binding .
Synthesis : Use Suzuki coupling for aryl modifications or nucleophilic substitution for halogens .

Q. How should contradictory bioactivity data from different assays be resolved?

  • Methodological Answer : Common contradictions arise from assay conditions. Mitigation strategies:
  • Standardize protocols : Use identical cell lines (e.g., ATCC-certified HeLa) and passage numbers .
  • Control for solubility : Confirm compound solubility in assay media via DLS (dynamic light scattering) .
  • Orthogonal assays : Validate anticancer activity with both MTT and apoptosis (Annexin V) assays .

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